molecular formula C5H11NO2S B8630655 3,3-Dimethylisothiazolidine 1,1-dioxide

3,3-Dimethylisothiazolidine 1,1-dioxide

Cat. No.: B8630655
M. Wt: 149.21 g/mol
InChI Key: XDLKHEFKZQJAEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,3-Dimethylisothiazolidine 1,1-dioxide is a useful research compound. Its molecular formula is C5H11NO2S and its molecular weight is 149.21 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C5H11NO2S

Molecular Weight

149.21 g/mol

IUPAC Name

3,3-dimethyl-1,2-thiazolidine 1,1-dioxide

InChI

InChI=1S/C5H11NO2S/c1-5(2)3-4-9(7,8)6-5/h6H,3-4H2,1-2H3

InChI Key

XDLKHEFKZQJAEV-UHFFFAOYSA-N

Canonical SMILES

CC1(CCS(=O)(=O)N1)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

11.58 g of phenyl 3-amino-3-methylbutane-1-sulfonate and 5.34 g of KOH were boiled under reflux in 240 ml of THF/95 ml of water for 7 hours. Then a further 2.7 g of KOH, 50 ml of water and 120 ml of THF were added, and the mixture was again boiled under reflux for 7 hour. Then a further 5.34 g of KOH were added, and the mixture was again boiled under reflux for 3 hours. It was allowed to cool and then 300 ml of a 2N aqueous HCl solution were added, and the mixture was extracted 5 times with 250 ml of EA each time. After drying over Na2SO4, the solvent was removed in vacuo. Chromatography on silica gel with EA/HEP 1:1 afforded 3.82 g of white crystals, mp 72° C.
Quantity
11.58 g
Type
reactant
Reaction Step One
Name
Quantity
5.34 g
Type
reactant
Reaction Step Two
Name
Quantity
2.7 g
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
reactant
Reaction Step Three
Name
Quantity
120 mL
Type
solvent
Reaction Step Three
Name
Quantity
5.34 g
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
240 mL
Type
solvent
Reaction Step Six

Synthesis routes and methods II

Procedure details

Using 2-amino-2-methyl-1-propanol (1.5 g) and methanesulfonyl chloride (2.7 mL) and by the reaction and treatment in the same manner as in Preparation Example 1, the title compound (130 mg) was obtained.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
2.7 mL
Type
reactant
Reaction Step Two

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